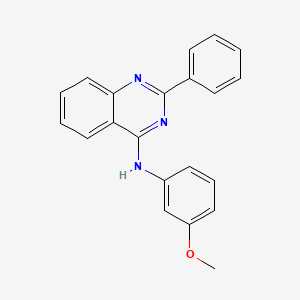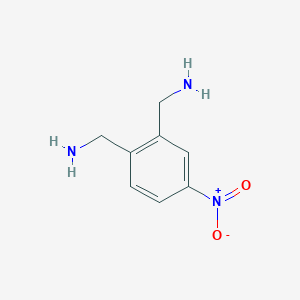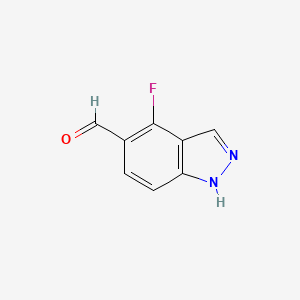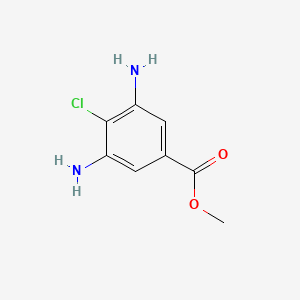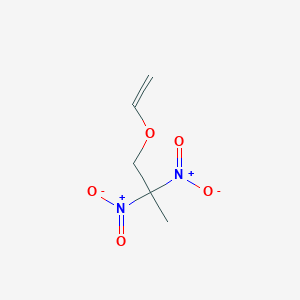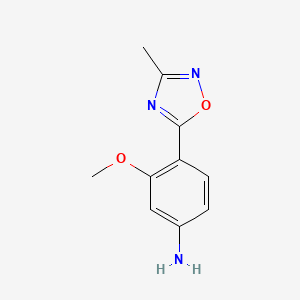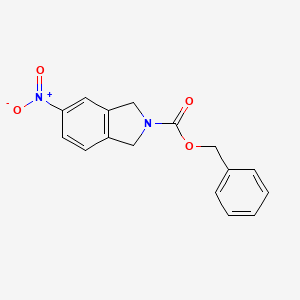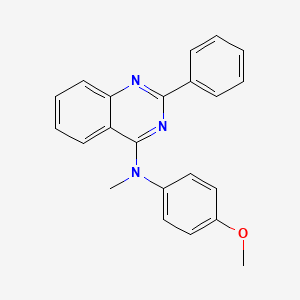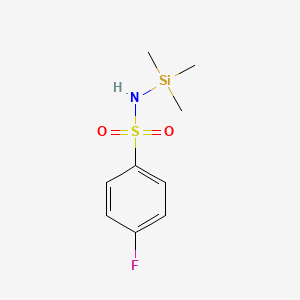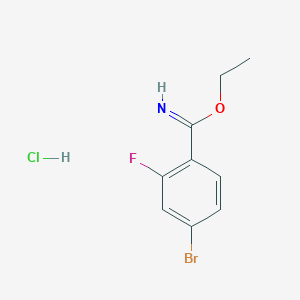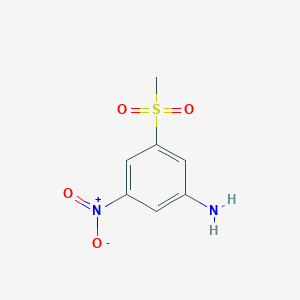
Benzenamine, 3-(methylsulfonyl)-5-nitro-
Descripción general
Descripción
Benzenamine, 3-(methylsulfonyl)-5-nitro- is an organic compound characterized by the presence of a methanesulfonyl group and a nitro group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(methylsulfonyl)-5-nitro- typically involves the nitration of 3-(Methanesulfonyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of Benzenamine, 3-(methylsulfonyl)-5-nitro- may involve large-scale nitration processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzenamine, 3-(methylsulfonyl)-5-nitro- can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group in Benzenamine, 3-(methylsulfonyl)-5-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring in Benzenamine, 3-(methylsulfonyl)-5-nitro- can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: 3-(Methanesulfonyl)-5-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzenamine, 3-(methylsulfonyl)-5-nitro- has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 3-(methylsulfonyl)-5-nitro- and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
3-(Methanesulfonyl)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitroaniline: Lacks the methanesulfonyl group, affecting its solubility and stability.
3-(Methanesulfonyl)-4-nitroaniline: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Uniqueness: Benzenamine, 3-(methylsulfonyl)-5-nitro- is unique due to the combined presence of both methanesulfonyl and nitro groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
62605-97-4 |
|---|---|
Fórmula molecular |
C7H8N2O4S |
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
3-methylsulfonyl-5-nitroaniline |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3 |
Clave InChI |
XLUJTNBOIUHWGV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
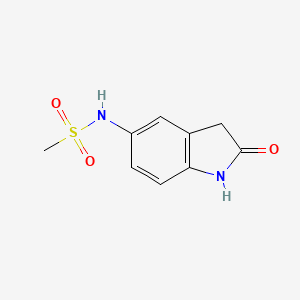

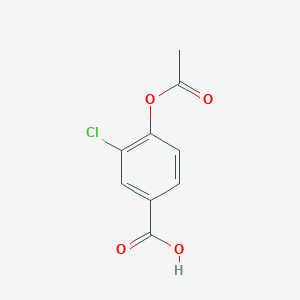
![4-Bromo-1-[(4-fluorobenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B8685261.png)
